N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Scientific Research Applications
Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, including structures similar to the queried compound, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potency in in vitro Purkinje fiber assays, indicating their potential as selective class III electrophysiological agents, comparable to clinically trialed compounds (T. K. Morgan et al., 1990).
Thiazolecarboxylic Acid Derivatives
Research into thiazolecarboxylic acid derivatives, which include modifications of the core structure of the compound , has contributed to understanding the chemical synthesis and properties of these compounds. This work explores the acylation and subsequent derivatization of amino-thiazole derivatives, forming a basis for further functional exploration (V. V. Dovlatyan et al., 2004).
Anti-inflammatory and Electrophysiological Effects
Derivatives from 2-aminothiazole and 2-amino-2-thiazoline coupled with acid chlorides of dimethylamino benzoic acid have been synthesized, with some showing anti-inflammatory activity and no adverse effect on myocardial function. This highlights the compound's relevance in exploring new anti-inflammatory agents with cardiovascular safety (D. Lynch et al., 2006).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and found to be effective corrosion inhibitors for steel in acidic solutions. This research demonstrates the utility of similar structures in protecting metals from corrosion, which is crucial for industrial applications (Zhiyong Hu et al., 2016).
Anti-acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share functional groups with the queried compound, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds have potential therapeutic implications for diseases such as Alzheimer's, demonstrating the broader relevance of studying such chemical structures (H. Sugimoto et al., 1990).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-14-11-15(2)19-18(12-14)22-21(28-19)24(10-9-23(3)4)20(25)16-7-6-8-17(13-16)29(5,26)27;/h6-8,11-13H,9-10H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYFTNRVZRKXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.